molecular formula C10H10BrNO2 B1335339 2-Bromo-4-ethoxy-5-methoxybenzonitrile CAS No. 515846-45-4

2-Bromo-4-ethoxy-5-methoxybenzonitrile

Cat. No.: B1335339
CAS No.: 515846-45-4
M. Wt: 256.1 g/mol
InChI Key: DQVRTBPRKJRONY-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxy-5-methoxybenzonitrile is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol . It is characterized by the presence of a bromine atom, an ethoxy group, a methoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzonitrile typically involves the bromination of 4-ethoxy-5-methoxybenzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethoxy-5-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-ethoxy-5-methoxybenzonitrile is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxy-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like bromine, ethoxy, and methoxy allows for diverse interactions with molecular targets, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-ethoxy-5-methoxybenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical propertiesIts structural uniqueness makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-bromo-4-ethoxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVRTBPRKJRONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404364
Record name 2-bromo-4-ethoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515846-45-4
Record name 2-bromo-4-ethoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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